molecular formula C7H7BFNO4 B11758411 [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid

[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid

Cat. No.: B11758411
M. Wt: 198.95 g/mol
InChI Key: BRPQOOIZEOTBDB-UHFFFAOYSA-N
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Description

[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the introduction of a boronic acid group into a fluorinated pyridine ring. One common method is the borylation of 2-fluoro-6-(methoxycarbonyl)pyridine using a suitable boron reagent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: DMF, THF, or ethanol.

Major Products:

    Substituted Pyridines: Resulting from nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Employed in various catalytic processes due to its boronic acid functionality.

Biology and Medicine:

    Drug Development:

    Diagnostic Agents: Could be used in the synthesis of fluorinated compounds for imaging and diagnostic purposes.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

    2-Fluoro-6-(methoxycarbonyl)pyridine: Lacks the boronic acid group but shares the fluorinated pyridine structure.

    3-Boronic Acid Pyridine Derivatives: Similar boronic acid functionality but different substitution patterns on the pyridine ring.

Uniqueness:

  • The presence of both a fluorine atom and a boronic acid group in [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid makes it a versatile compound for various chemical transformations and applications. The fluorine atom can enhance the compound’s stability and reactivity, while the boronic acid group allows for coupling reactions and other functionalizations.

Properties

Molecular Formula

C7H7BFNO4

Molecular Weight

198.95 g/mol

IUPAC Name

(2-fluoro-6-methoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)5-3-2-4(8(12)13)6(9)10-5/h2-3,12-13H,1H3

InChI Key

BRPQOOIZEOTBDB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C(=O)OC)F)(O)O

Origin of Product

United States

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